molecular formula C20H30ClNO2 B11560861 2-(4-chlorophenoxy)-N-cyclododecylacetamide

2-(4-chlorophenoxy)-N-cyclododecylacetamide

Cat. No.: B11560861
M. Wt: 351.9 g/mol
InChI Key: LEFYMDTXYHQLFJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-cyclododecylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a cyclododecylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-cyclododecylacetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with cyclododecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Cyclododecylamine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in the development of new catalytic systems.

    Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.

Biology and Medicine:

    Pharmacology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.

Industry:

    Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-cyclododecylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group could facilitate interactions with hydrophobic pockets, while the amide linkage might participate in hydrogen bonding.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Shares the phenoxy group but lacks the cyclododecylamide moiety.

    N-cyclododecylacetamide: Contains the cyclododecylamide group but lacks the chlorophenoxy group.

Uniqueness: 2-(4-Chlorophenoxy)-N-cyclododecylacetamide is unique due to the combination of the chlorophenoxy and cyclododecylamide groups, which confer distinct chemical and physical properties. This dual functionality can lead to unique interactions in both chemical and biological systems, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H30ClNO2

Molecular Weight

351.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-cyclododecylacetamide

InChI

InChI=1S/C20H30ClNO2/c21-17-12-14-19(15-13-17)24-16-20(23)22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15,18H,1-11,16H2,(H,22,23)

InChI Key

LEFYMDTXYHQLFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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